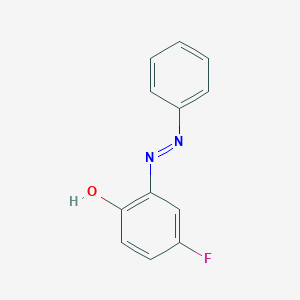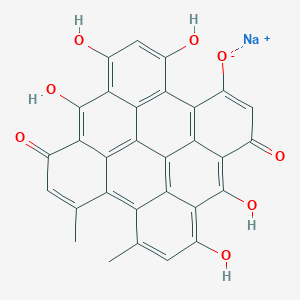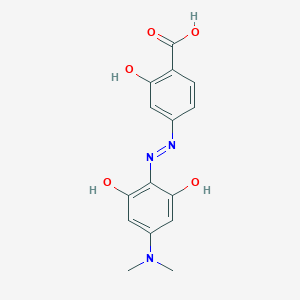![molecular formula C22H26F4O6 B6299679 1,2-Bis[4-[2-(2-hydroxyethoxy)ethoxy]phenyl]-1,1,2-2-tetrafluoroethane CAS No. 107233-48-7](/img/structure/B6299679.png)
1,2-Bis[4-[2-(2-hydroxyethoxy)ethoxy]phenyl]-1,1,2-2-tetrafluoroethane
Descripción general
Descripción
1,2-Bis[4-[2-(2-hydroxyethoxy)ethoxy]phenyl]-1,1,2-2-tetrafluoroethane (BHET) is an organic compound that has been studied for its potential applications in a variety of scientific fields. BHET is a fluorinated ether-containing compound that has been found to have unique properties that make it a valuable tool for research. It has been used in a variety of laboratory experiments, including those related to biochemistry and physiology, and is also being studied for its potential applications in drug delivery.
Aplicaciones Científicas De Investigación
1,2-Bis[4-[2-(2-hydroxyethoxy)ethoxy]phenyl]-1,1,2-2-tetrafluoroethane has been studied for its potential applications in a variety of scientific fields. It has been found to be a useful tool for studying the structure and function of proteins and other macromolecules, as well as for studying the mechanism of action of drugs. 1,2-Bis[4-[2-(2-hydroxyethoxy)ethoxy]phenyl]-1,1,2-2-tetrafluoroethane has also been used in the development of novel drug delivery systems and in the study of the interaction between drugs and biological macromolecules.
Mecanismo De Acción
The mechanism of action of 1,2-Bis[4-[2-(2-hydroxyethoxy)ethoxy]phenyl]-1,1,2-2-tetrafluoroethane is not fully understood. However, it is believed to interact with biological macromolecules, such as proteins and lipids, through hydrogen bonding and hydrophobic interactions. It is also believed to interact with drugs and other compounds through hydrogen bonding, hydrophobic interactions, and electrostatic interactions.
Biochemical and Physiological Effects
1,2-Bis[4-[2-(2-hydroxyethoxy)ethoxy]phenyl]-1,1,2-2-tetrafluoroethane has been found to have a variety of biochemical and physiological effects. It has been shown to be able to modulate the activity of enzymes, affect the structure and function of proteins, and alter the permeability of cell membranes. It has also been found to have antioxidant and anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,2-Bis[4-[2-(2-hydroxyethoxy)ethoxy]phenyl]-1,1,2-2-tetrafluoroethane has several advantages for lab experiments. It is a relatively stable compound that is easy to synthesize and is not toxic. It also has a low boiling point and is easily soluble in water and other solvents. However, 1,2-Bis[4-[2-(2-hydroxyethoxy)ethoxy]phenyl]-1,1,2-2-tetrafluoroethane is not very soluble in organic solvents and its solubility in water can be affected by pH.
Direcciones Futuras
The potential future directions for the use of 1,2-Bis[4-[2-(2-hydroxyethoxy)ethoxy]phenyl]-1,1,2-2-tetrafluoroethane are numerous. It could be used in the development of novel drug delivery systems, in the study of the mechanism of action of drugs, and in the development of new therapeutic agents. It could also be used in the study of the interaction between drugs and biological macromolecules and in the study of the structure and function of proteins and other macromolecules. Additionally, 1,2-Bis[4-[2-(2-hydroxyethoxy)ethoxy]phenyl]-1,1,2-2-tetrafluoroethane could be used in the study of the biochemical and physiological effects of drugs, as well as in the development of new diagnostic and therapeutic agents.
Propiedades
IUPAC Name |
2-[2-[4-[1,1,2,2-tetrafluoro-2-[4-[2-(2-hydroxyethoxy)ethoxy]phenyl]ethyl]phenoxy]ethoxy]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26F4O6/c23-21(24,17-1-5-19(6-2-17)31-15-13-29-11-9-27)22(25,26)18-3-7-20(8-4-18)32-16-14-30-12-10-28/h1-8,27-28H,9-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYIAWJCFKCBMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(C2=CC=C(C=C2)OCCOCCO)(F)F)(F)F)OCCOCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26F4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501022612 | |
| Record name | 2-[2-[4-[1,1,2,2-Tetrafluoro-2-[4-[2-(2-hydroxyethoxy)ethoxy]phenyl]ethyl]phenoxy]ethoxy]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501022612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis[4-(2-hydroxyethoxyethoxy)-phenyl]-1,1,2,2-tetrafluoroethane | |
CAS RN |
107233-48-7 | |
| Record name | 2-[2-[4-[1,1,2,2-Tetrafluoro-2-[4-[2-(2-hydroxyethoxy)ethoxy]phenyl]ethyl]phenoxy]ethoxy]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501022612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B6299625.png)









